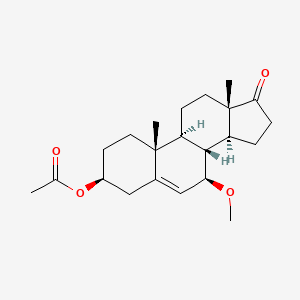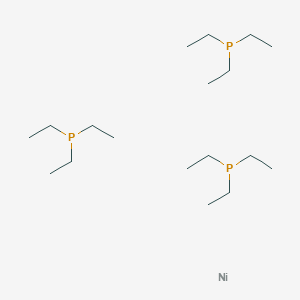![molecular formula C15H12Se B14663421 Benzene, 1-methyl-4-[(phenylethynyl)seleno]- CAS No. 51094-36-1](/img/structure/B14663421.png)
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methyl-4-[(phenylethynyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a methyl group and a phenylethynyl seleno group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- typically involves the following steps:
Starting Materials: The synthesis begins with benzene derivatives such as 1-methyl-4-iodobenzene and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Selenation: The phenylethynyl group is introduced via a selenation reaction, where selenium reagents are used to replace the halide group with a seleno group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Benzene, 1-methyl-4-[(phenylethynyl)seleno]- can undergo oxidation reactions, where the seleno group is oxidized to form selenoxides or selenones.
Reduction: The compound can also be reduced to form selenides.
Substitution: Nucleophilic substitution reactions can occur, where the seleno group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Benzene, 1-methyl-4-[(phenylethynyl)seleno]- involves its interaction with molecular targets through its seleno group. The seleno group can undergo redox reactions, which are crucial for its biological activities. These reactions can modulate various biochemical pathways, including those involved in oxidative stress and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)-
- 1-Methyl-4-(phenylethynyl)benzene
- 1-Chloro-4-(phenylethynyl)benzene
Uniqueness
Benzene, 1-methyl-4-[(phenylethynyl)seleno]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents such as halides or alkyl groups.
Propiedades
Número CAS |
51094-36-1 |
|---|---|
Fórmula molecular |
C15H12Se |
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
1-methyl-4-(2-phenylethynylselanyl)benzene |
InChI |
InChI=1S/C15H12Se/c1-13-7-9-15(10-8-13)16-12-11-14-5-3-2-4-6-14/h2-10H,1H3 |
Clave InChI |
PZFPKEXWMPILCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Se]C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


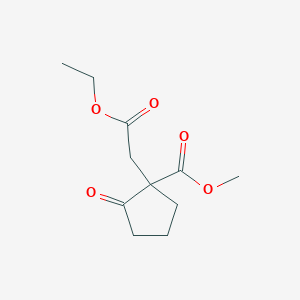

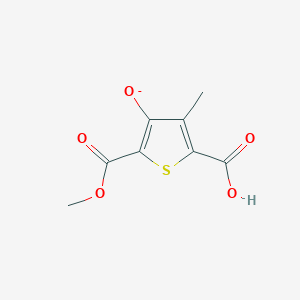
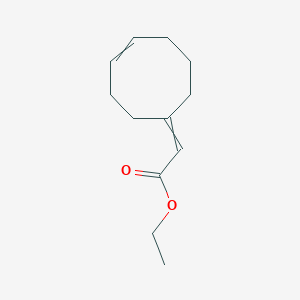
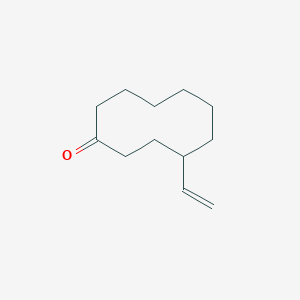
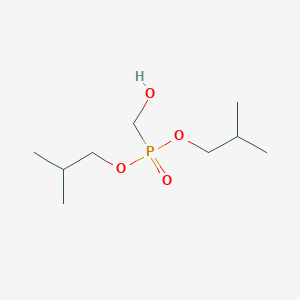
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
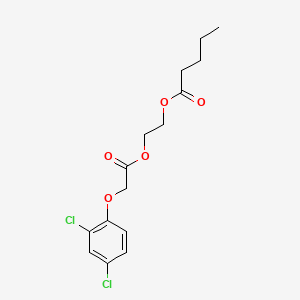
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

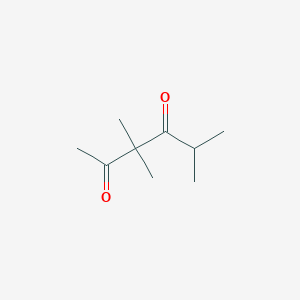
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)
